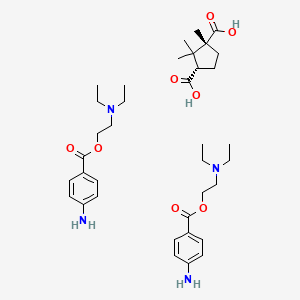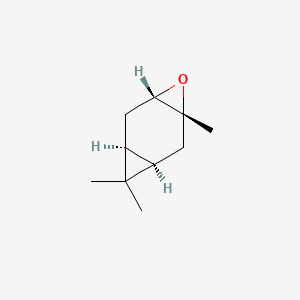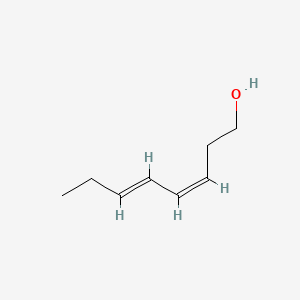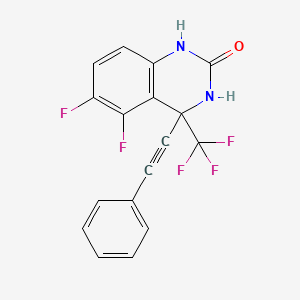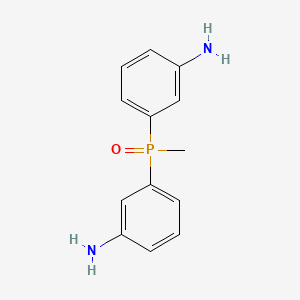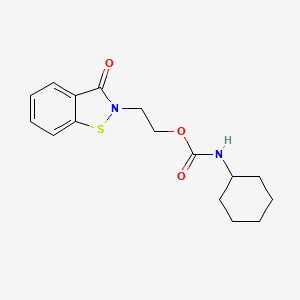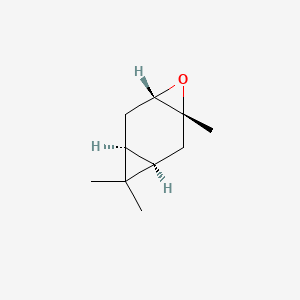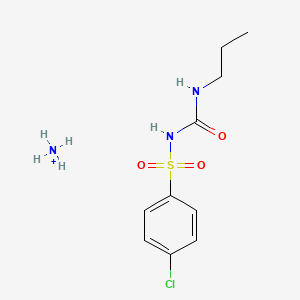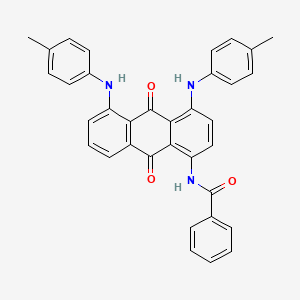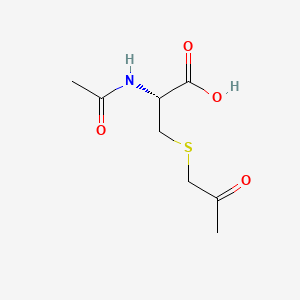
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl, methyl, and sulfonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of sulfonic acid groups through sulfonation reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and sulfonating agents like sulfur trioxide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce sulfonate esters.
Applications De Recherche Scientifique
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinecarboxylic acid
- 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinephosphonic acid
Uniqueness
1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications.
Propriétés
Numéro CAS |
37678-73-2 |
|---|---|
Formule moléculaire |
C7H9NO5S |
Poids moléculaire |
219.22 g/mol |
Nom IUPAC |
2-hydroxy-1,4-dimethyl-6-oxopyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO5S/c1-4-3-5(9)8(2)7(10)6(4)14(11,12)13/h3,10H,1-2H3,(H,11,12,13) |
Clé InChI |
OKSSKFOHEZJYPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=C1S(=O)(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



